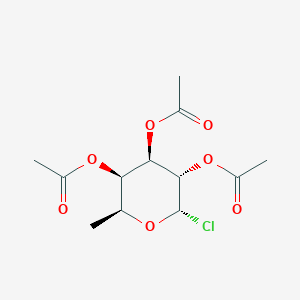

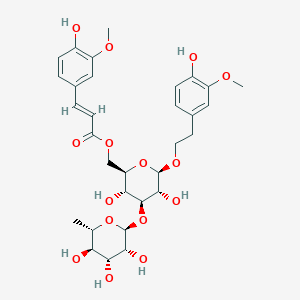

![molecular formula C21H24N4O2 B11937064 8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)

8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMT-090605 is a potent and selective inhibitor of adapter protein-2 associated kinase 1 (AAK1) with an IC50 value of 0.6 nM. It also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively . BMT-090605 exhibits antinociceptive activity, making it a valuable compound for research in neuropathic pain .

準備方法

The synthetic routes and reaction conditions for BMT-090605 are not explicitly detailed in the available literature. it is known that the compound can be synthesized and provided in various forms, including its hydrochloride salt, which offers better water solubility and stability .

化学反応の分析

BMT-090605 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against specific kinases. The compound is known to inhibit AAK1, BIKE, and GAK under specific conditions . Common reagents and conditions used in these reactions include various solvents and buffers to maintain the stability and activity of the compound. The major products formed from these reactions are the inhibited forms of the target kinases, which are crucial for studying the compound’s biological effects .

科学的研究の応用

BMT-090605 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it helps in understanding the role of AAK1, BIKE, and GAK in cellular processes. In medicine, BMT-090605 is valuable for researching neuropathic pain and developing potential therapeutic approaches . The compound’s antinociceptive activity makes it a promising candidate for pain management studies .

作用機序

BMT-090605 exerts its effects by selectively inhibiting AAK1, BIKE, and GAK. The inhibition of these kinases disrupts their respective signaling pathways, leading to reduced pain perception and other biological effects. The molecular targets of BMT-090605 include the active sites of AAK1, BIKE, and GAK, where it binds and prevents their phosphorylation activity . This inhibition results in decreased neural activity and reduced pain sensation in neuropathic pain models .

類似化合物との比較

BMT-090605 is unique due to its high selectivity and potency as an AAK1 inhibitor. Similar compounds include other kinase inhibitors that target AAK1, BIKE, and GAK, but BMT-090605 stands out for its low IC50 values and strong antinociceptive activity . Some similar compounds are:

- AAK1 Inhibitor 1: Another selective AAK1 inhibitor with different potency and selectivity profiles.

- BIKE Inhibitor 2: Targets BIKE with varying degrees of selectivity and efficacy.

- GAK Inhibitor 3: Inhibits GAK with different IC50 values and biological effects.

BMT-090605’s unique combination of selectivity, potency, and antinociceptive activity makes it a valuable compound for research and potential therapeutic applications .

特性

分子式 |

C21H24N4O2 |

|---|---|

分子量 |

364.4 g/mol |

IUPAC名 |

8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile |

InChI |

InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m1/s1 |

InChIキー |

NQXBZPJVVGIFBJ-OAHLLOKOSA-N |

異性体SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OC[C@@H](CC(C)C)N)C#N)C |

正規SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

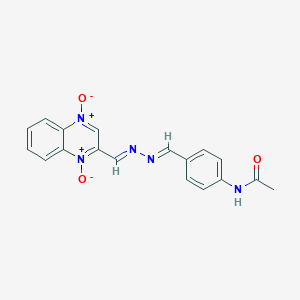

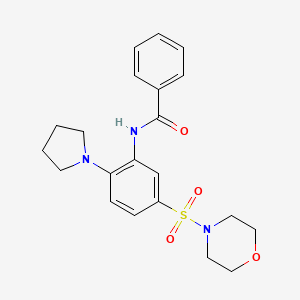

![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)

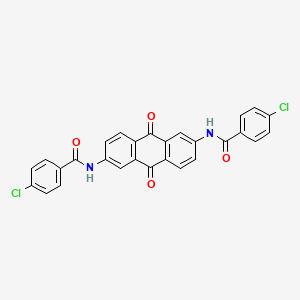

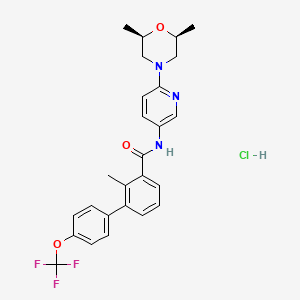

![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)

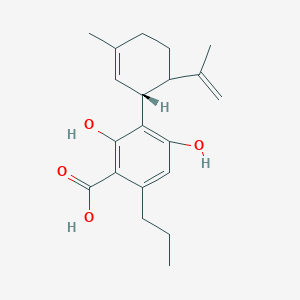

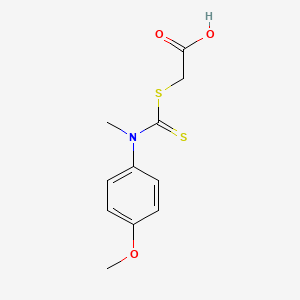

![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)

![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)

![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)